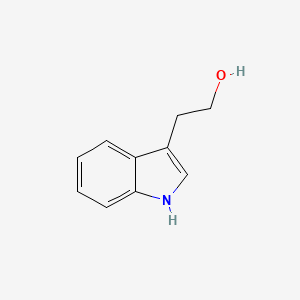

Tryptophol

Vue d'ensemble

Description

Tryptophol, également connu sous le nom d'indole-3-éthanol, est un alcool aromatique qui induit le sommeil chez l'homme. Il se retrouve dans le vin comme produit secondaire de la fermentation alcoolique et a été décrit pour la première fois par Felix Ehrlich en 1912. Le this compound est également produit par le parasite trypanosomique responsable de la maladie du sommeil et se forme dans le foie comme effet secondaire du traitement au disulfirame .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le tryptophol peut être synthétisé par diverses méthodes. Une méthode courante implique la décarboxylation du tryptophane en indole-acétaldéhyde, qui est ensuite réduit en this compound par l'alcool déshydrogénase . Une autre méthode implique l'hydrolyse du 2,3-dihydrofurane dans un solvant glycol-éther pour obtenir du 4-hydroxybutyraldéhyde, qui réagit avec le chlorhydrate d'o-éthyl phénylhydrazine pour produire du 7-éthyl this compound .

Méthodes de Production Industrielle : La production industrielle du this compound implique souvent la fermentation de la levure, où le tryptophane est converti en this compound via la voie d'Ehrlich. Cette méthode est efficace et rentable pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : Le tryptophol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Courants :

Oxydation : Le this compound peut être oxydé en indole-3-acétaldéhyde en utilisant des agents oxydants tels que le permanganate de potassium.

Réduction : L'indole acétaldéhyde peut être réduit en this compound en utilisant des agents réducteurs comme le borohydrure de sodium.

Principaux Produits :

Oxydation : Indole-3-acétaldéhyde

Réduction : this compound

Substitution : Acétate de this compound, glucoside de this compound

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le this compound exerce ses effets en interagissant avec diverses cibles moléculaires et voies. Il induit le sommeil en agissant sur le système nerveux central, probablement par son interaction avec les récepteurs de la sérotonine. Le this compound et ses dérivés, tels que le 5-hydroxythis compound et le 5-méthoxythis compound, ont été démontrés pour induire le sommeil chez la souris . De plus, l'acétate de this compound perturbe la formation de biofilm et réduit la virulence de plusieurs bactéries pathogènes humaines .

Composés Similaires :

Acide indole-3-acétique : Une hormone végétale impliquée dans la croissance et le développement.

Acide indole-3-butyrique : Une autre hormone végétale utilisée comme agent d'enracinement.

Sérotonine : Un neurotransmetteur dérivé du tryptophane.

Comparaison : Le this compound est unique en son genre par sa capacité à induire le sommeil et sa production comme produit secondaire de la fermentation alcoolique. Contrairement à l'acide indole-3-acétique et à l'acide indole-3-butyrique, qui sont principalement impliqués dans la croissance des plantes, le this compound a des effets biologiques significatifs chez l'homme et d'autres organismes. Son rôle dans le métabolisme du parasite trypanosomique et ses applications thérapeutiques potentielles le distinguent davantage des autres composés similaires .

Applications De Recherche Scientifique

Sleep Induction and Neuropharmacology

Tryptophol is recognized for its sedative properties, making it a subject of interest in sleep research. Studies have shown that this compound can induce sleep-like states in animal models. For instance, research indicates that this compound formed during disulfiram treatment demonstrates significant brain uptake, suggesting its potential role in treating sleep disorders and conditions like trypanosomal sleeping sickness .

Key Findings:

- This compound exhibits high lipophilicity with a brain uptake index of 117%, indicating efficient distribution to the brain .

- Its sedative effects are linked to its ability to modulate neurotransmitter systems involved in sleep regulation.

Anti-inflammatory and Antioxidative Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. In experiments involving lipopolysaccharide (LPS)-induced hyperinflammation in mice, administration of this compound acetate significantly reduced pro-inflammatory cytokine levels and reactive oxygen species (ROS) production . This suggests potential therapeutic uses in inflammatory diseases.

Clinical Implications:

- This compound acetate demonstrated a protective effect against cytokine storms, enhancing survival rates in treated mice compared to untreated controls .

- The compound's antioxidative properties could be beneficial in managing oxidative stress-related conditions.

Antifungal Activity

This compound has been identified as a quorum-sensing molecule with antifungal properties. A study developed emulgel formulations containing this compound that effectively inhibited the growth of various human pathogenic fungi in vitro . The emulgel showed no skin irritation and improved skin hydration, indicating its potential as a topical antifungal agent.

Data Summary:

| Study Focus | Findings |

|---|---|

| Antifungal Efficacy | Effective against 30 species of fungi at 1000 μM |

| Skin Irritation | No irritation observed in human volunteers |

| Hydration Improvement | Increased skin hydration and reduced TEWL |

Modulation of Microbiota

This compound has also been shown to influence gut microbiota composition. In animal studies, treatment with this compound increased the abundance of beneficial bacteria such as Bacteroides, linked to immune protection and pathogen resistance . This highlights its potential role in gut health management.

Aquaculture

In aquaculture, this compound has been studied for its protective effects against viral infections. A study reported that administering this compound reduced mortality rates in shrimp challenged with white spot syndrome virus (WSSV) . This application underscores the compound's potential as a natural antiviral agent in marine biology.

Case Study:

- Species: Marsupenaeus japonicus

- Dosage: 50 mg/kg

- Outcome: Reduced mortality upon viral challenge

Mécanisme D'action

Tryptophol exerts its effects by interacting with various molecular targets and pathways. It induces sleep by acting on the central nervous system, likely through its interaction with serotonin receptors. This compound and its derivatives, such as 5-hydroxythis compound and 5-methoxythis compound, have been shown to induce sleep in mice . Additionally, this compound acetate disrupts biofilm formation and reduces the virulence of several human pathogenic bacteria .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-butyric acid: Another plant hormone used as a rooting agent.

Serotonin: A neurotransmitter derived from tryptophan.

Comparison: Tryptophol is unique in its ability to induce sleep and its production as a secondary product of ethanol fermentation. Unlike indole-3-acetic acid and indole-3-butyric acid, which are primarily involved in plant growth, this compound has significant biological effects in humans and other organisms. Its role in the metabolism of the trypanosomal parasite and its potential therapeutic applications further distinguish it from other similar compounds .

Activité Biologique

Tryptophol, also known as 3-indole ethanol, is a compound derived from the amino acid tryptophan. It has garnered attention for its various biological activities, particularly in the context of sleep induction, antifungal properties, and potential therapeutic applications in treating certain medical conditions. This article delves into the biological activity of this compound, presenting findings from diverse studies and case reports.

This compound is a lipophilic compound with an octanol-water partition coefficient of 29.8, indicating its ability to cross biological membranes easily . This property is crucial for its rapid distribution in the body, particularly to the brain, where it can induce sleep. Studies have shown that this compound can be produced endogenously in the liver following disulfiram treatment or by certain parasites in conditions like trypanosomal sleeping sickness .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₁O |

| Octanol-Water Partition Coefficient | 29.8 |

| Lipophilicity | High |

Sleep-Inducing Effects

Research indicates that this compound plays a significant role in sleep regulation. A study demonstrated that this compound could induce somnolence through its rapid uptake into the brain without a carrier system . The compound's ability to bind to serum proteins and be released into the brain during a single capillary transit suggests its potential as a natural sleep aid. In animal models, this compound has been linked to increased sleep duration and reduced wakefulness .

Antifungal Activity

This compound has been identified as a quorum-sensing molecule with notable antifungal properties. Recent studies have developed emulgel formulations containing this compound aimed at treating fungal infections caused by pathogens such as Scedosporium apiospermum and Candida albicans.

Table 2: Antifungal Efficacy of this compound-Containing Emulgel

| Concentration (μM) | Pathogen | Growth Inhibition (%) | Cytotoxicity to HFF-1 Cells (%) |

|---|---|---|---|

| 100 | Scedosporium apiospermum | 70 | 15 |

| 1000 | Candida albicans | 85 | 20 |

The emulgel demonstrated excellent stability and physical characteristics while significantly reducing fungal growth and biofilm formation . In vivo studies showed that treatment with this compound-containing emulgel led to marked improvement in infected mice models, indicating its potential as an effective topical antifungal agent .

Case Studies and Clinical Applications

- Sleep Disorders : In cases involving patients treated with disulfiram, administration of this compound resulted in notable improvements in sleep patterns, suggesting its utility in managing sleep disorders associated with substance abuse treatments .

- Fungal Infections : A clinical trial involving patients with chronic eumycetoma demonstrated that topical application of this compound-containing emulgel not only reduced the size of subcutaneous masses but also improved overall skin health without significant irritation or adverse effects .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBOMCVGYCRMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060173 | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid | |

| Record name | Tryptophol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

526-55-6 | |

| Record name | Tryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-indol-3-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5809LZ7G1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

59 °C | |

| Record name | Tryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.